molecular formula C7H8BrNO2 B3392226 4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one CAS No. 889865-56-9

4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one

Cat. No.: B3392226
CAS No.: 889865-56-9
M. Wt: 218.05 g/mol
InChI Key: GQPBXJHZWYTNFM-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one (CAS 889865-56-9) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a pyridin-2(1H)-one scaffold, recognized as a privileged structure in drug discovery for its ability to act as both a hydrogen bond donor and acceptor, which facilitates key interactions with biological targets . The reactive bromine atom at the 4-position makes it a versatile building block for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is extensively used to create diversely substituted pyridin-2(1H)-ones for structure-activity relationship (SAR) studies . The 2-hydroxyethyl side chain on the nitrogen atom offers an additional site for molecular modification or for tuning the compound's physicochemical properties. Recent scientific literature highlights the application of analogous pyridin-2(1H)-one derivatives in the synthesis of novel compounds assessed for their ability to inhibit cutaneous mechanical allodynia, demonstrating the scaffold's significant potential in pain management and neurological research . The pyridinone core is a known bioisostere for amides and other aromatic rings, contributing to its wide utility in developing molecules with diverse biological activities, including potential antitumor, antimicrobial, and anti-inflammatory properties . This product is provided for research and development purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

4-bromo-1-(2-hydroxyethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-6-1-2-9(3-4-10)7(11)5-6/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPBXJHZWYTNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889865-56-9
Record name 4-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one typically involves the bromination of 1-(2-hydroxyethyl)pyridin-2(1H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-(2-hydroxyethyl)pyridin-2(1H)-one.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: 4-bromo-1-(2-carboxyethyl)pyridin-2(1H)-one.

    Reduction: 1-(2-hydroxyethyl)pyridin-2(1H)-one.

    Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one has been investigated for its role as a potential therapeutic agent due to its structural similarity to known bioactive compounds. It has shown promise in:

  • Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, including those involved in cancer metabolism, such as isocitrate dehydrogenase (IDH). Studies have demonstrated that modifications to the pyridinone structure can enhance inhibitory potency against mutant forms of IDH, which are implicated in certain malignancies like gliomas and acute myeloid leukemia (AML) .

Biological Studies

Research has highlighted the compound's utility in biological assays aimed at understanding enzyme-substrate interactions. Its ability to form hydrogen bonds and π-π interactions allows it to effectively bind to active sites of target enzymes, thereby modulating their activity .

Organic Synthesis

As a versatile building block, this compound is used in the synthesis of more complex organic molecules. It serves as an intermediate in the development of novel pharmaceuticals and agrochemicals. Its bromine atom can undergo substitution reactions to introduce various functional groups, facilitating the creation of diverse chemical entities .

Case Study 1: Enzyme Inhibition

A study focused on the optimization of pyridinone derivatives for inhibiting mutant IDH enzymes demonstrated that this compound could be modified to enhance its binding affinity. Structural modifications led to compounds with significantly improved IC50 values against IDH mutants, showcasing its potential as a scaffold for drug development .

Case Study 2: Synthesis of Novel Thymidine Mimetics

In another research initiative, derivatives of this compound were synthesized and evaluated for their effectiveness as thymidine mimetics. These compounds exhibited enhanced potency compared to traditional nucleoside analogs, indicating their potential use in antiviral therapies .

Summary

This compound is a compound with diverse applications across medicinal chemistry and organic synthesis. Its ability to inhibit key enzymes involved in cancer metabolism positions it as a valuable candidate for drug development. Furthermore, its role as a building block facilitates the synthesis of various bioactive compounds, making it an important tool in chemical research.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one with structurally related pyridinone derivatives:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-hydroxyethyl (N1), Br (C4) C₇H₈BrNO₂ 218.05 Hydrophilic due to -OH; potential for hydrogen bonding .
4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Difluoromethyl (N1), Br (C4) C₆H₄BrF₂NO 224.01 Increased lipophilicity from -CF₂H; higher metabolic stability .
4-Bromo-1-(2-hydroxycyclohexyl)pyridin-2(1H)-one Hydroxycyclohexyl (N1), Br (C4) C₁₁H₁₄BrNO₂ 288.14 Steric bulk from cyclohexyl group; may hinder receptor binding .
4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one 2-Methoxyphenyl (N1), Br (C4) C₁₂H₁₀BrNO₂ 296.12 Aromatic π-π interactions; methoxy group enhances solubility .
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one Trifluoroethyl (N1), Br (C5) C₇H₅BrF₃NO 260.02 Fluorine atoms enhance electronegativity; altered regioselectivity in reactions .
3-(Benzyloxy)-1-(2-hydroxyethyl)pyridin-2(1H)-one Benzyloxy (C3), 2-hydroxyethyl (N1) C₁₄H₁₃NO₃ 249.26 Benzyloxy group introduces aromaticity; higher lipophilicity .

Biological Activity

4-Bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the pyridinone class, characterized by a bromine atom and a hydroxyethyl group attached to the pyridine ring. Its molecular formula is C8H10BrN1O2C_8H_10BrN_1O_2 with a molecular weight of approximately 232.07 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridinones exhibit various antimicrobial activities. The biological activity of this compound has been evaluated against several bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Anticancer Potential

This compound has shown promise in cancer research. It acts as an inhibitor of certain enzymes involved in tumor metabolism, specifically targeting mutant isocitrate dehydrogenase (IDH) enzymes which are implicated in various cancers.

A study highlighted its efficacy against IDH1 mutant cells, showing a significant reduction in cell viability at concentrations above 10 µM. The mechanism involves the inhibition of the oncometabolite production, which is crucial for tumor growth and survival .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets:

  • Inhibition of IDH Mutants : It selectively inhibits mutant IDH enzymes, reducing levels of R-2-hydroxyglutarate (2-HG), an oncometabolite associated with tumorigenesis.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that at sub-MIC levels, the compound could inhibit biofilm formation, which is crucial in treating chronic infections .

Case Study 2: Cancer Cell Line Studies

In vitro studies using glioma cell lines demonstrated that treatment with this compound resulted in decreased proliferation rates and induced apoptosis in IDH-mutant cells. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one?

  • Methodological Answer : The compound is typically synthesized via alkylation or coupling reactions. For example, intermediates like 4-bromo-1-(2-oxocyclohexyl)pyridin-2(1H)-one can undergo Suzuki-Miyaura coupling with aryl boronic esters under palladium catalysis to introduce substituents . Multi-step routes may involve halogenation of pyridinone precursors followed by hydroxyethyl group introduction via nucleophilic substitution or ester hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions, with deshielded protons near electronegative groups (e.g., Br, OH) .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond angles and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .

Q. What are the primary research applications of pyridin-2(1H)-one derivatives in medicinal chemistry?

  • Methodological Answer : Pyridin-2(1H)-ones are explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 by targeting hydrophobic pockets in reverse transcriptase. Modifications at C-3/C-4 improve potency against mutant strains . They also serve as scaffolds for M1 muscarinic receptor modulators and enzyme inhibitors (e.g., DPP-4, eIF4A3) via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do structural modifications at C-3/C-4 influence the compound’s biological activity and resistance profiles?

  • Methodological Answer :

  • C-3 polar groups : Introduction of nitro or hydroxymethyl groups enhances hydrogen bonding with residues like Lys101/Lys103 in HIV-1 RT, improving mutant strain inhibition .
  • C-4 aryl/olefinic groups : Bulky substituents (e.g., trifluoromethyl) reduce P-glycoprotein efflux, enhancing bioavailability. Computational docking (e.g., Glide, AutoDock) predicts binding modes and resistance mutations (e.g., K103N, Y181C) .
  • Data validation : Compare IC50_{50} values across wild-type/mutant strains and cross-validate with crystallographic data (e.g., PDB entries) .

Q. What computational strategies optimize pyridin-2(1H)-one derivatives for drug development?

  • Methodological Answer :

  • Ligand-based : QSAR models using descriptors like logP, polar surface area (PSA), and topological indices predict absorption/toxicity .
  • Structure-based : Molecular dynamics (MD) simulations assess binding stability, while free-energy perturbation (FEP) calculates relative binding affinities for mutant targets .
  • Fragment replacement : Bioisosteric substitution (e.g., oxadiazole for ester groups) maintains potency while improving metabolic stability .

Q. How are crystallographic data contradictions resolved during structural refinement?

  • Methodological Answer :

  • SHELX refinement : Iterative cycles of least-squares minimization adjust atomic coordinates, with R-factor/R-free monitoring to avoid overfitting. Anisotropic displacement parameters (ADPs) model thermal motion .
  • Validation tools : Check geometric outliers (e.g., bond lengths/angles) using CCDC Mercury. Electron density maps (e.g., 2FoFc2F_o-F_c) confirm ligand occupancy and hydrogen bonding networks .

Q. What strategies mitigate synthetic challenges in halogenated pyridinone chemistry?

  • Methodological Answer :

  • Regioselectivity : Directed ortho-metallation (DoM) with LDA/TMPLi controls bromination positions .
  • Side reactions : Use protecting groups (e.g., THP for hydroxyl) during coupling to prevent undesired substitutions .
  • Purification : Reverse-phase HPLC or silica gel chromatography isolates isomers, with LC-MS tracking reaction progress .

Safety & Handling

Q. What safety protocols are recommended for handling brominated pyridinones?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact with irritants .
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before incineration. Monitor air quality for volatile byproducts (e.g., HBr) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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